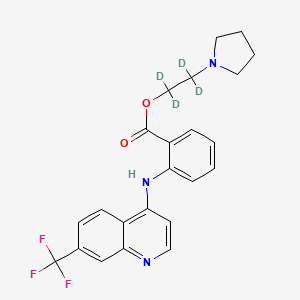![molecular formula C12H9F2N3O3 B12419330 (2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B12419330.png)
(2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one is a synthetic organic compound characterized by its unique imidazolidinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one typically involves a multi-step process:
Formation of the Imidazolidinone Core: The initial step involves the condensation of a suitable aldehyde with a primary amine to form an imidazolidinone intermediate.
Introduction of the Difluorohydroxyphenyl Group: The intermediate is then reacted with a difluorohydroxybenzaldehyde derivative under basic conditions to introduce the difluorohydroxyphenyl group.
Nitrosation: The final step involves the nitrosation of the imidazolidinone ring using a nitrosating agent such as sodium nitrite in the presence of an acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitroso group can yield the corresponding amine derivative.
Substitution: The difluorohydroxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or sulfonyl chlorides under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s potential bioactivity makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Biochemical Research: It can be used as a probe to study enzyme mechanisms and interactions with biological macromolecules.
Industry
Polymer Chemistry: The compound can be incorporated into polymer matrices to modify their properties, such as increasing thermal stability or introducing specific functional groups.
作用機序
The mechanism by which (2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs, potentially affecting gene expression and replication.
類似化合物との比較
Similar Compounds
(2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one: The parent compound.
(2Z,5E)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one: A similar compound with chlorine substituents instead of fluorine.
(2Z,5E)-5-[(3,5-dimethoxy-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one: A similar compound with methoxy substituents.
Uniqueness
The presence of the difluorohydroxyphenyl group in this compound imparts unique electronic properties, potentially enhancing its reactivity and interaction with biological targets compared to its analogs with different substituents.
特性
分子式 |
C12H9F2N3O3 |
|---|---|
分子量 |
281.21 g/mol |
IUPAC名 |
(2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one |
InChI |
InChI=1S/C12H9F2N3O3/c1-17-10(5-15-20)16-9(12(17)19)4-6-2-7(13)11(18)8(14)3-6/h2-5,16,18H,1H3/b9-4+,10-5- |
InChIキー |
GXOMNFVJDRZPKL-FTBRZUGYSA-N |
異性体SMILES |
CN1/C(=C\N=O)/N/C(=C/C2=CC(=C(C(=C2)F)O)F)/C1=O |
正規SMILES |
CN1C(=CN=O)NC(=CC2=CC(=C(C(=C2)F)O)F)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



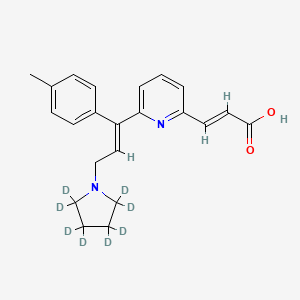
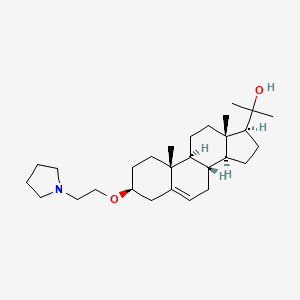
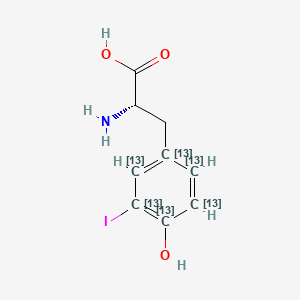
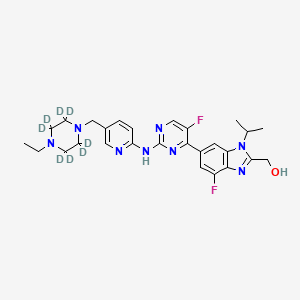

![(4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12419302.png)
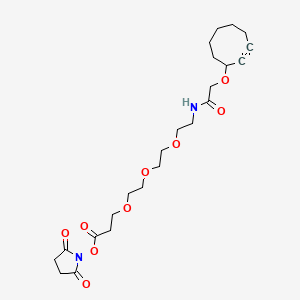

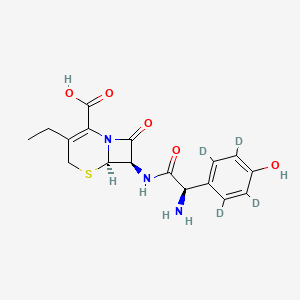

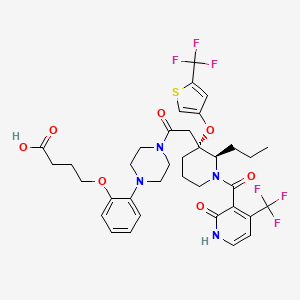
![N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B12419341.png)
